molecular formula C15H9ClN4O4 B2793521 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 865287-21-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2793521
CAS No.: 865287-21-4
M. Wt: 344.71
InChI Key: DBTSCCOCFUAVDM-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. The compound features a 1,3,4-oxadiazole ring, which is known for its wide range of pharmacological properties, including anti-inflammatory, antiviral, antineoplastic, and antitubercular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with an appropriate acyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating the nucleophilic attack on the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antitubercular properties.

    Medicine: Potential use as an antineoplastic agent due to its ability to inhibit certain cancer cell lines.

    Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is unique due to its combination of a 1,3,4-oxadiazole ring and a nitrobenzamide moiety. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTSCCOCFUAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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